Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O6 and a molecular weight of 324.33 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps . The process begins with the dissolution of l-fluoro-2-methoxy-4-nitro-benzene and 3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester in tetrahydrofuran (THF). This solution is cooled to 0°C under nitrogen. A 1M THF solution of tert-BuOK is then added dropwise. After stirring for 30 minutes at 0°C, the solution is diluted with water. The mixture is stirred for 5 minutes, then extracted with tert-butyl methyl ether. The organic solutions are combined, washed with brine, dried, and concentrated. The solid is dried in vacuo at 45°C for 20 hours to obtain the title compound as a yellow solid .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is represented by the SMILES notation: CC©©OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N+[O-])OC .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the dissolution of l-fluoro-2-methoxy-4-nitro-benzene and 3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester in THF, followed by the addition of a 1M THF solution of tert-BuOK . The reaction conditions involve cooling to 0°C under nitrogen and stirring at 0°C .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate include a molecular weight of 324.33 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
- Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids : Azetidine analogs with various heteroatomic side chains, including tert-butyl ester, have been synthesized for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
- Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : This compound and its intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds (Meyers et al., 2009).
- Silylmethyl-substituted Aziridine and Azetidine as Masked Dipoles : These compounds reacted efficiently with nitriles and carbonyl substrates to generate various products, showcasing their utility in organic synthesis (Yadav & Sriramurthy, 2005).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Novel Chiral Nitronyl Nitroxyl Radicals : Chiral tert-butyl derivatives, including pyrrolidine-1-carboxylate, were synthesized for evaluating their cytotoxic and radioprotective effects in rat glioma C6 cells (Qin et al., 2009).
- Synthesis of Dipeptide 4-Nitroanilides Containing Non-proteinogenic Amino Acids : This research involved the synthesis of tert-butyloxycarbonyl amino acid 4-nitroanilides, demonstrating the role of tert-butyl derivatives in peptide synthesis (Schutkowski et al., 2009).
Structural and Chemical Analysis
- Thermal, X-Ray, and DFT Analyses of tert-butyl Derivatives : The study conducted thermal, X-ray, and DFT analyses of various tert-butyl derivatives, contributing to our understanding of their structural properties (Çolak et al., 2021).
- Synthesis and Characterization of tert-butyl Ester Derivatives : This research involves the synthesis and structural modification of tert-butyl ester derivatives, highlighting their utility in chemical synthesis (Vorona et al., 2007).
Other Applications
- tert-Butyl Nitrite-Mediated Synthesis : tert-butyl nitrite was used as a multitask reagent for various syntheses, showcasing the versatility of tert-butyl derivatives in organic chemistry (Yedage & Bhanage, 2017).
- Synthesis of Protected 3-Haloazetidines : Demonstrating the role of tert-butyl derivatives in the synthesis of azetidine-3-carboxylic acid derivatives, important in pharmaceutical compounds (Ji et al., 2018).
properties
IUPAC Name |
tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(18)16-8-11(9-16)22-12-6-5-10(17(19)20)7-13(12)21-4/h5-7,11H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGYXNNTJRXWKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676470 | |
Record name | tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |
CAS RN |
960401-34-7 | |
Record name | tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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